molecular formula C23H19NO5S B280896 Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B280896
M. Wt: 421.5 g/mol
InChI Key: SISQWYXTUNESSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as BM 212, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzofuran derivative that belongs to the class of sulfonylurea drugs. BM 212 is a potent inhibitor of ATP-sensitive potassium channels, which are involved in regulating insulin secretion in pancreatic beta cells.

Mechanism of Action

Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 acts as a potent inhibitor of ATP-sensitive potassium channels, which are involved in regulating insulin secretion in pancreatic beta cells. By inhibiting these channels, Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 increases insulin secretion and improves glucose tolerance. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 also has cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. It has been suggested that Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 may act by reducing oxidative stress and inflammation in the heart. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. The exact mechanism of action of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 in the brain is not yet fully understood.
Biochemical and Physiological Effects:
Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has been found to reduce oxidative stress and inflammation in the heart. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has several advantages for lab experiments. It is a potent and selective inhibitor of ATP-sensitive potassium channels, which makes it a valuable tool for studying the role of these channels in insulin secretion and other physiological processes. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has also been shown to have therapeutic potential for diabetes, cardiovascular disease, and neurodegenerative diseases, which makes it a promising candidate for further research. However, there are some limitations to using Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212. One area of interest is the development of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 analogs with improved pharmacokinetic properties and therapeutic potential. Another area of research is the investigation of the mechanism of action of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 in the brain and its potential for treating neurodegenerative diseases. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 may also have potential for treating other metabolic disorders such as obesity and metabolic syndrome. Further studies are needed to fully understand the therapeutic potential of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 and its limitations.

Synthesis Methods

The synthesis of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 involves the reaction of 2-methyl-5-nitrobenzofuran with benzylamine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then treated with phenylsulfonyl chloride to form the final product, Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212. The synthesis method has been optimized to improve the yield and purity of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212.

Scientific Research Applications

Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, cardioprotective, and neuroprotective effects. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has cardioprotective effects by reducing the size of myocardial infarction and improving cardiac function. Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate 212 has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C23H19NO5S

Molecular Weight

421.5 g/mol

IUPAC Name

benzyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H19NO5S/c1-16-22(23(25)28-15-17-8-4-2-5-9-17)20-14-18(12-13-21(20)29-16)24-30(26,27)19-10-6-3-7-11-19/h2-14,24H,15H2,1H3

InChI Key

SISQWYXTUNESSV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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